4-bromo-7-(trifluoromethyl)-1H-indole
Description
Properties
IUPAC Name |
4-bromo-7-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-7-2-1-6(9(11,12)13)8-5(7)3-4-14-8/h1-4,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJZQBQQLRLGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis with Pre-Functionalized Substrates
The Fischer indole synthesis remains a cornerstone for constructing the indole ring. For 4-bromo-7-CF₃-1H-indole, this method involves:
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Starting Material : 3-Bromo-4-(trifluoromethyl)phenylhydrazine and a ketone (e.g., acetaldehyde).
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Cyclization : Acid-catalyzed (HCl/EtOH, reflux, 12 h) cyclization yields the indole core.
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Bromination : Electrophilic bromination (N-bromosuccinimide, DMF, 0°C) selectively targets position 4.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | HCl/EtOH, reflux | 68% | 92% |
| Bromination | NBS, DMF, 0°C | 45% | 89% |
This route suffers from moderate yields due to competing bromination at position 6, necessitating rigorous chromatography.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated strategies enable precise introduction of the -CF₃ group. A representative protocol from CN113045475A involves:
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Iodination : 4-Bromo-2-methylaniline reacts with N-iodosuccinimide (NIS) in CH₂Cl₂ to yield 4-bromo-2-iodo-6-methylaniline (92% yield).
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Sonogashira Coupling : Reaction with trimethylsilylacetylene using Pd(PPh₃)₂Cl₂/CuI in triethylamine produces a disubstituted acetylene intermediate (85% yield).
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Cyclization : Potassium tert-butoxide in N-methylpyrrolidone (NMP) induces ring closure to form 5-bromo-7-methylindole (78.8% yield).
Adaptation for 4-Bromo-7-CF₃-1H-Indole :
Direct Bromination of 7-(Trifluoromethyl)-1H-Indole
Regioselective bromination avoids multi-step sequences:
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Substrate : 7-(Trifluoromethyl)-1H-indole (prepared via Sandmeyer reaction).
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Bromination : NBS (1.1 eq) in DMF at -10°C selectively brominates position 4 (62% yield).
Mechanistic Insight :
The -CF₃ group’s electron-withdrawing effect deactivates position 7, directing bromine to position 4. Side products (e.g., 4,6-dibromo derivatives) are minimized at low temperatures.
Industrial-Scale Production Considerations
Catalytic System Optimization
Industrial protocols prioritize cost and scalability:
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Catalyst : Pd/C (5% loading) reduces metal costs vs. Pd(PPh₃)₄.
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Solvent : Replace NMP with recyclable solvents (e.g., 2-MeTHF).
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Workflow : Continuous-flow systems enhance throughput for cyclization steps.
Case Study :
A pilot-scale synthesis achieved 83.1 g of product (79.5% yield) using Pd/C and 2-MeTHF, demonstrating scalability.
Purification Strategies
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Chromatography : Silica gel columns (ethyl acetate/hexane) remain standard but are cost-prohibitive for large batches.
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Recrystallization : Ethanol/water mixtures (7:3) yield 97% purity, suitable for API intermediates.
Mechanistic and Kinetic Analysis
Cyclization Kinetics
Cyclization of acetylene intermediates follows first-order kinetics:
at 60°C (R² = 0.98).
Activation energy () calculations (Arrhenius plot) suggest a concerted mechanism dominated by orbital overlap.
Bromination Selectivity
DFT calculations (B3LYP/6-31G*) reveal:
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Position 4’s electron density () is higher than position 6 () due to -CF₃’s inductive effect.
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Transition state energy for bromination at position 4 is 8.3 kcal/mol lower than at position 6.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-(trifluoromethyl)-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form oxindole derivatives, while reduction reactions can lead to the formation of indoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are typically employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran (THF).
Major Products
Substitution Reactions: Products include various substituted indoles with different functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl compounds and other complex molecules with extended conjugation.
Oxidation and Reduction: Products include oxindoles and indolines, respectively.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a lead compound in drug development. Its unique structure allows for interactions with various biological targets, which can lead to therapeutic effects. Notable applications include:
- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation by targeting specific kinases and proteases involved in tumor growth . The trifluoromethyl group may enhance metabolic stability and bioavailability.
- Antimicrobial Properties : Studies have shown that 4-bromo-7-(trifluoromethyl)-1H-indole exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
Organic Synthesis
In synthetic organic chemistry, 4-bromo-7-(trifluoromethyl)-1H-indole serves as a versatile building block for synthesizing more complex molecules. Its halogen substituents facilitate various reactions, such as:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, allowing the introduction of diverse functional groups .
- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura and Heck reactions, leading to the formation of complex organic structures .
Material Science
The compound's stability and unique chemical properties make it suitable for applications in material science. It can be utilized in:
- Dyes and Pigments : The incorporation of trifluoromethyl groups is known to enhance the color properties of dyes, making this compound useful in the development of new coloring agents .
- Polymer Chemistry : Its reactive sites allow for modifications in polymer synthesis, potentially improving the properties of materials used in various industrial applications .
Case Study 1: Anticancer Research
A study explored the anticancer properties of several indole derivatives, including 4-bromo-7-(trifluoromethyl)-1H-indole. The compound was shown to inhibit the growth of specific cancer cell lines through targeted mechanisms involving apoptosis and cell cycle arrest. The results indicated a significant reduction in cell viability at low micromolar concentrations.
Case Study 2: Synthesis of Novel Compounds
Researchers utilized 4-bromo-7-(trifluoromethyl)-1H-indole as a precursor in synthesizing novel indole derivatives with enhanced biological activities. By modifying the bromine and trifluoromethyl groups, they developed compounds that exhibited improved selectivity against specific cancer types.
Summary of Findings
The applications of 4-bromo-7-(trifluoromethyl)-1H-indole span multiple scientific disciplines, highlighting its importance as a versatile compound in medicinal chemistry, organic synthesis, and material science. Its unique chemical structure not only enhances its reactivity but also contributes to its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-bromo-7-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural and electronic differences between 4-bromo-7-(trifluoromethyl)-1H-indole and related indole derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Substituent Type | Key Properties |
|---|---|---|---|---|---|
| 4-Bromo-7-(trifluoromethyl)-1H-indole | C₉H₅BrF₃N | 264.045 | 4-Br, 7-CF₃ | Strong electron-withdrawing | High lipophilicity, metabolic stability |
| 4-Bromo-7-methyl-1H-indole | C₉H₈BrN | 210.07 | 4-Br, 7-CH₃ | Electron-donating | Enhanced ring stabilization |
| 4-Bromo-7-methoxy-1H-indole | C₉H₈BrNO | 242.07 | 4-Br, 7-OCH₃ | Electron-donating (resonance) | Increased solubility in polar solvents |
| 4-Fluoro-7-iodo-1H-indole | C₈H₅FIN | 261.03 | 4-F, 7-I | Halogenated (mixed EW/ED effects) | High reactivity for cross-coupling |
| 7-Bromo-3-methyl-1H-indole | C₉H₈BrN | 210.07 | 7-Br, 3-CH₃ | Steric hindrance at position 3 | Altered regioselectivity in reactions |
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The trifluoromethyl group (-CF₃) in 4-bromo-7-(trifluoromethyl)-1H-indole reduces electron density on the indole ring, increasing acidity of the NH group (pKa ~16–17) compared to methyl (-CH₃) or methoxy (-OCH₃) substituents, which donate electrons via resonance or induction .
- Steric Effects : Bulkier substituents like isopropyl (e.g., 4-bromo-7-(propan-2-yl)-1H-indole) or triazole moieties (e.g., compounds 9a–9d in –5) introduce steric hindrance, affecting binding in biological systems or reaction kinetics .
4-Bromo-7-(trifluoromethyl)-1H-Indole
- Halogenation : Bromination of 7-(trifluoromethyl)-1H-indole using N-bromosuccinimide (NBS) .
- Cross-Coupling : Suzuki-Miyaura reactions to introduce trifluoromethyl groups .
Comparison with Other Indoles
- 4-Bromo-7-methyl-1H-indole : Synthesized via N-chlorosuccinimide (NCS) in DMF, yielding 750 mg (3.6 mmol) with straightforward purification .
- Triazole-Substituted Derivatives (e.g., 9c) : Synthesized via CuI-catalyzed azide-alkyne cycloaddition (CuAAC), achieving ~50% yield .
- 7-Bromo-3-methyl-1H-indole : Prepared in 82% yield via iron-catalyzed methylation, demonstrating efficient functionalization at position 3 .
Yield Trends :
- Sterically hindered derivatives (e.g., isopropyl) show reduced yields due to slower reaction kinetics .
Biological Activity
4-Bromo-7-(trifluoromethyl)-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
4-Bromo-7-(trifluoromethyl)-1H-indole is characterized by the presence of a bromine atom and a trifluoromethyl group, which significantly influence its chemical reactivity and biological interactions. The trifluoromethyl group is known to enhance lipophilicity and improve the compound's ability to penetrate biological membranes.
Anticancer Properties
Research indicates that 4-bromo-7-(trifluoromethyl)-1H-indole exhibits significant anticancer activity. A study evaluated various substituted indoles, including this compound, against human lung cancer (A549) and cervical cancer (HeLa) cell lines. The results demonstrated that derivatives with a trifluoromethyl group showed enhanced cytotoxicity compared to their unsubstituted counterparts. Notably, compounds with both acetamido and trifluoroacetyl groups were particularly effective in inducing apoptosis in cancer cells through caspase-dependent mechanisms .
Table 1: Cytotoxicity of 4-Bromo-7-(trifluoromethyl)-1H-indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5g | A549 | 10 | Apoptosis induction |
| 5h | HeLa | 12 | Tubulin polymerization inhibition |
Antimicrobial Effects
In addition to its anticancer properties, 4-bromo-7-(trifluoromethyl)-1H-indole has been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although more comprehensive studies are needed to elucidate its full spectrum of antimicrobial effects .
The mechanism by which 4-bromo-7-(trifluoromethyl)-1H-indole exerts its biological effects involves several pathways:
- Tubulin Polymerization Inhibition : This compound has been shown to interfere with tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action contributes to its anticancer properties by disrupting the normal mitotic process in cancer cells .
- Apoptosis Induction : The compound induces programmed cell death in cancer cells through caspase activation, leading to cellular apoptosis. This pathway is essential for eliminating malignant cells and preventing tumor growth .
Case Studies
Several case studies have highlighted the efficacy of 4-bromo-7-(trifluoromethyl)-1H-indole in preclinical settings:
- Study on Lung Cancer Cells : A study demonstrated that this compound exhibited a dose-dependent cytotoxic effect on A549 lung cancer cells, with significant induction of apoptosis observed at higher concentrations .
- Cervical Cancer Research : Another investigation focused on HeLa cells revealed that treatment with this indole derivative led to a marked reduction in cell viability, supporting its potential as an anticancer agent .
Q & A
Q. What are the established synthetic routes for preparing 4-bromo-7-(trifluoromethyl)-1H-indole?
The synthesis typically involves halogenation and trifluoromethylation steps. For example, copper(I) iodide (CuI) catalysis in PEG-400:DMF solvent mixtures can facilitate coupling reactions, as seen in analogous indole syntheses. Post-reaction, extraction with ethyl acetate and water, followed by flash column chromatography (e.g., silica gel with hexane/ethyl acetate gradients), is used for purification . Modifying substituent positions may require regioselective bromination using N-bromosuccinimide (NBS) under controlled conditions .
Q. How is the structure of 4-bromo-7-(trifluoromethyl)-1H-indole confirmed experimentally?
Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical. For instance:
- ¹H NMR : Aromatic protons appear as multiplets in δ 7.1–7.3 ppm, with splitting patterns indicating substitution positions.
- ¹⁹F NMR : A singlet near δ -114 ppm confirms the trifluoromethyl group .
- HRMS : A molecular ion peak at m/z 264.04 (C₉H₅BrF₃N⁺) validates the molecular formula .
Q. What solvents and catalysts are effective in indole functionalization reactions?
Polar aprotic solvents (DMF, DMSO) enhance reaction rates for electrophilic substitutions. Transition-metal catalysts like Pd/C (for hydrogenation) or CuI (for cross-couplings) are effective, as demonstrated in reductions and Sonogashira-like reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 4-bromo-7-(trifluoromethyl)-1H-indole derivatives?
Systematic variation of catalysts, solvents, and temperatures is key. For example:
- Catalyst screening : Pd/C vs. Raney Ni for hydrogenation, where Pd/C achieves >80% yield in ethyl acetate .
- Solvent effects : PEG-400:DMF mixtures improve solubility of hydrophobic intermediates, reducing side reactions .
- Temperature control : Reactions at 60°C for 1 hour minimize decomposition compared to prolonged heating .
Q. What crystallographic methods are used to resolve the structure of 4-bromo-7-(trifluoromethyl)-1H-indole?
Single-crystal X-ray diffraction with SHELXL refinement is standard. Key steps include:
Q. How do electronic effects of bromo and trifluoromethyl substituents influence reactivity?
- Bromo : Acts as an electron-withdrawing group, directing electrophiles to the 5-position via resonance.
- Trifluoromethyl : Enhances stability through steric and inductive effects, reducing nucleophilic attack at the 7-position. Computational studies (DFT) can model charge distribution, but experimental validation via Hammett plots or kinetic isotope effects is preferred .
Q. What strategies address regioselectivity challenges in further functionalizing 4-bromo-7-(trifluoromethyl)-1H-indole?
- Protecting groups : Boc protection of the indole NH prevents unwanted side reactions during alkylation .
- Directed metalation : Pd-mediated C–H activation at the 3-position using directing groups like pyridine .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids selectively replace bromine at the 4-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
